

A Head-to-Head Comparison of URAT1 Inhibitors for Hyperuricemia

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Compound of Interest

Compound Name: URAT1 inhibitor 10

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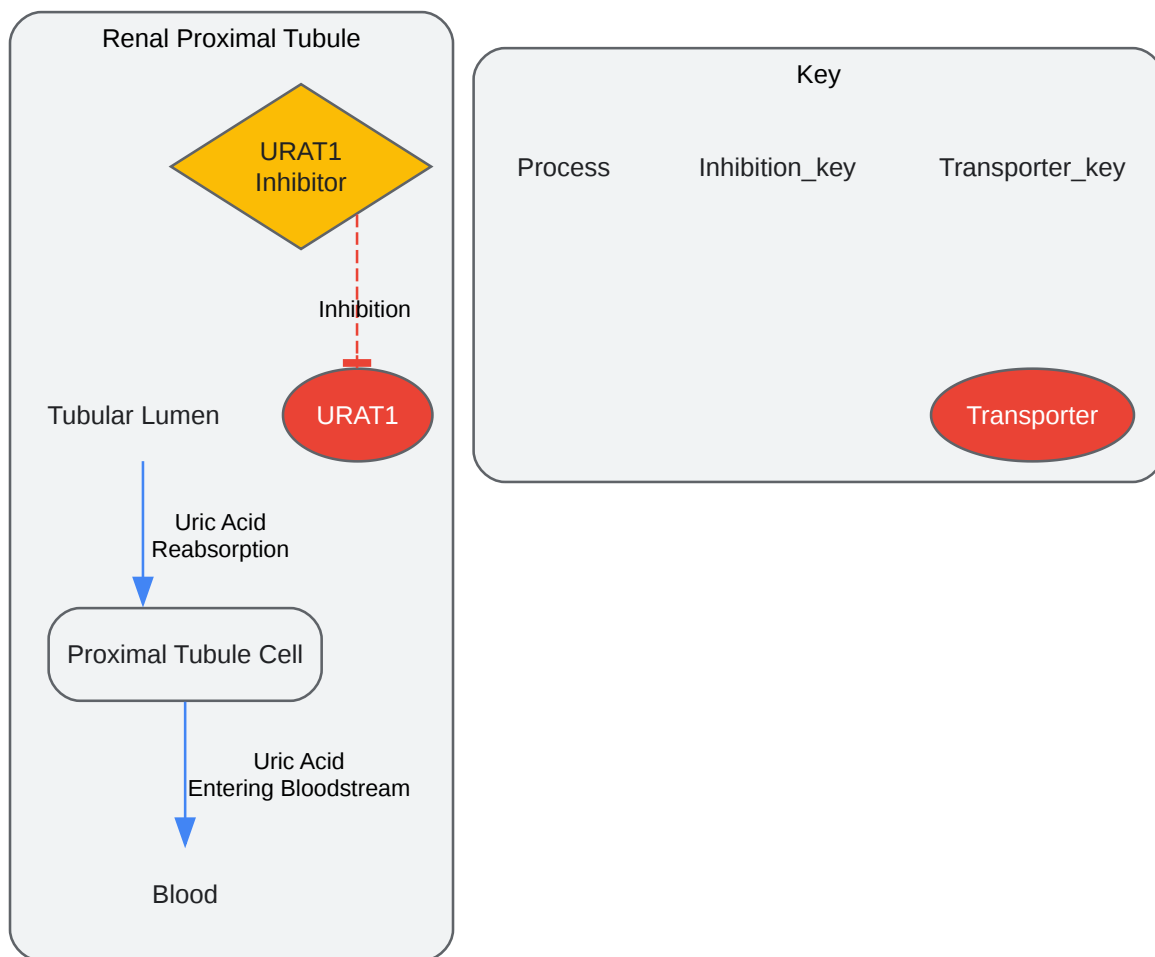
This guide provides an objective comparison of the performance of leading Urate Transporter 1 (URAT1) inhibitors, a class of drugs critical in the management of hyperuricemia and gout. By summarizing key experimental data, this document aims to facilitate informed decisions in research and development.

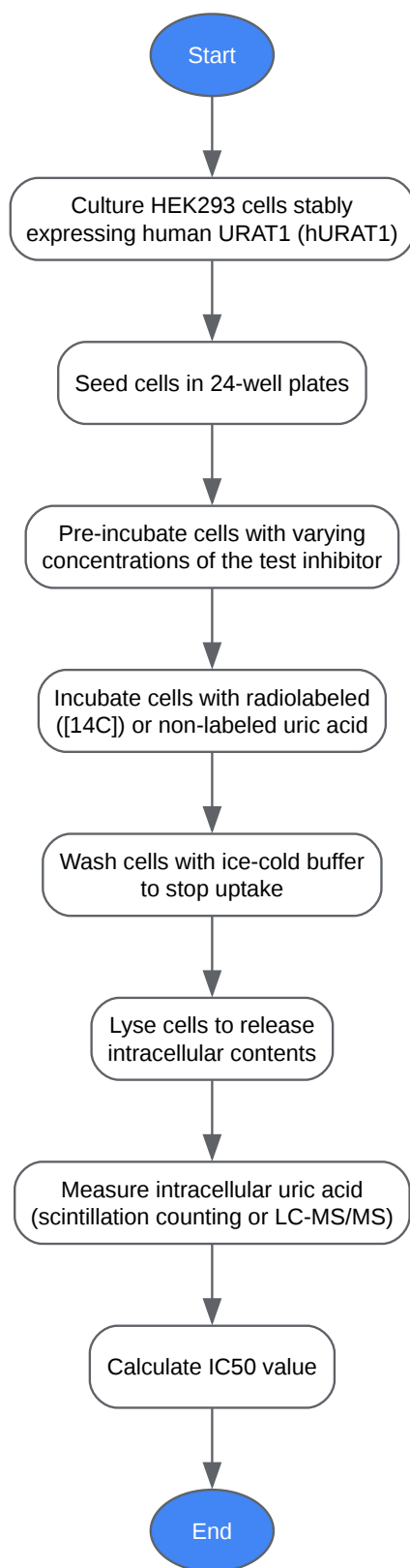
Introduction to URAT1 Inhibitors

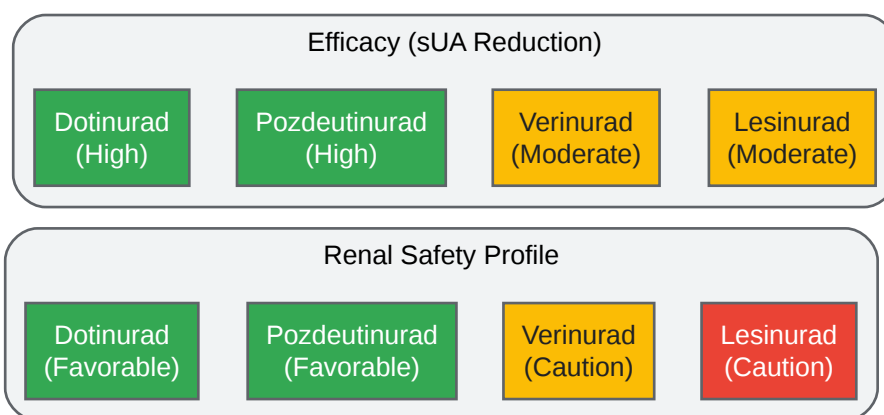
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a precursor to gout, a painful inflammatory arthritis. The renal proximal tubule plays a pivotal role in maintaining uric acid homeostasis, with URAT1 being the primary transporter responsible for its reabsorption back into the bloodstream. URAT1 inhibitors block this transporter, thereby increasing uric acid excretion in the urine and lowering sUA levels. This guide focuses on a comparative analysis of prominent URAT1 inhibitors: lesinurad, verinurad, dotinurad, and the clinical-stage candidate pozdeutinurad (AR882).

Mechanism of Action of URAT1 Inhibitors

URAT1 inhibitors act on the apical membrane of the proximal tubule cells in the kidneys. By competitively inhibiting URAT1, these drugs prevent the reabsorption of uric acid from the tubular fluid, leading to its increased excretion.







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